molecular formula C8H5ClN2O B173261 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 198895-50-0

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B173261
CAS No.: 198895-50-0
M. Wt: 180.59 g/mol
InChI Key: CAEISTVLNANHBK-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of imidazo[1,2-a]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the formylation of imidazo[1,2-a]pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the imidazo[1,2-a]pyridine ring . The reaction is usually carried out under an ice bath followed by stirring at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure with a chlorine atom at the 6-position instead of the 5-position.

    2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a phenyl group at the 2-position.

Uniqueness

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 5-position and the aldehyde group at the 3-position provides distinct chemical properties compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEISTVLNANHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-chloroimidazo[1,2-a]pyridine (997 mg) and hexamethylenetetramine (1.8 g) in acetic acid (10 ml) was stirred at 90° C. for 5 hours. After the reaction mixture was allowed to cool, ethyl acetate-tetrahydrofuran (4/1; 200 ml) was added and the mixture was washed with saturated aqueous solution of sodium chloride. The organic layer was neutralized with 2N-aqueous solution of sodium hydroxide, dried over MgSO4, and concentrated. The resulting crystals were rinsed with diethyl ether to provide the title compound (440 mg, 37%).
Quantity
997 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
37%

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